molecular formula C17H15N7O4 B255039 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide

Cat. No. B255039
M. Wt: 381.3 g/mol
InChI Key: LMJQYWUATIRAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, also known as DPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIA belongs to the class of purine derivatives and has a unique chemical structure that makes it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its cytotoxic effects on cancer cells. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide induces apoptosis in cancer cells, leading to cell death. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to protect neurons from oxidative stress and excitotoxicity, which could be useful in the treatment of neurodegenerative diseases. Additionally, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its unique chemical structure, which makes it a promising candidate for further investigation. Furthermore, the synthesis method for 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been optimized to achieve high yields and purity, making it suitable for further research and development. However, one of the limitations of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its cytotoxicity, which could pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide.

Future Directions

There are several future directions for the research and development of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. One direction is to explore its potential applications in cancer therapy further. Studies could investigate the efficacy of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in combination with other chemotherapeutic agents and its potential side effects. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases further. Studies could investigate the mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in protecting neurons and its potential side effects. Additionally, studies could investigate the potential applications of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide involves the reaction of 2,6-dioxopurine-7-acetic acid with 2-oxoindoline-3-acetic hydrazide in the presence of a suitable condensing agent. The resulting compound is then purified through recrystallization to obtain pure 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. The synthesis method has been optimized to achieve high yields and purity of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, making it suitable for further research and development.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has shown potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.

properties

Product Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide

Molecular Formula

C17H15N7O4

Molecular Weight

381.3 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-(2-oxoindol-3-yl)acetohydrazide

InChI

InChI=1S/C17H15N7O4/c1-22-14-13(16(27)23(2)17(22)28)24(8-18-14)7-11(25)20-21-12-9-5-3-4-6-10(9)19-15(12)26/h3-6,8H,7H2,1-2H3,(H,20,25)(H,19,21,26)

InChI Key

LMJQYWUATIRAGP-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O

Origin of Product

United States

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